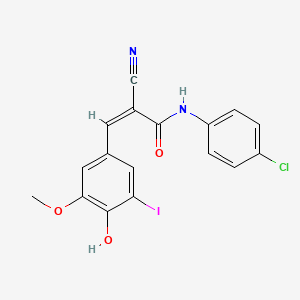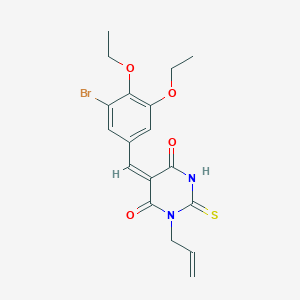![molecular formula C19H18N4OS B4934674 2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone, commonly known as DMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DMPP is a heterocyclic compound that contains a pyrazolidinone ring, a dimethylamino group, and a benzothiazole moiety. The compound exhibits a range of biological activities and has been studied extensively in various fields of research.
Mechanism of Action
The mechanism of action of DMPP is not fully understood. However, studies have suggested that DMPP exerts its biological activity by inhibiting various enzymes and signaling pathways. DMPP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, DMPP has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMPP has been reported to exhibit a range of biochemical and physiological effects. DMPP has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMPP has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. Additionally, DMPP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DMPP has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Additionally, DMPP is stable under a range of conditions, making it suitable for use in various assays. However, there are also limitations to the use of DMPP in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. Additionally, DMPP has been reported to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for the study of DMPP. One potential area of research is the development of DMPP-based anticancer drugs. DMPP has been shown to exhibit potent anticancer activity, and further studies could lead to the development of novel cancer therapies. Another potential area of research is the development of DMPP-based antimicrobial agents. DMPP has been shown to exhibit antimicrobial activity against a range of bacteria and fungi, and further studies could lead to the development of novel antibiotics. Finally, further studies are needed to elucidate the mechanism of action of DMPP and to identify its molecular targets.
Synthesis Methods
DMPP can be synthesized through several methods, including the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal, followed by the reaction of the resulting compound with phenylhydrazine and acetic anhydride. Another method involves the reaction of 2-aminobenzothiazole with dimethylformamide dimethylacetal and phenylhydrazine in the presence of acetic anhydride.
Scientific Research Applications
DMPP has been extensively studied for its various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties. DMPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMPP has been reported to exhibit antimicrobial activity against a range of bacteria and fungi. DMPP also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Properties
IUPAC Name |
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(dimethylaminomethylidene)-5-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-22(2)12-14-17(13-8-4-3-5-9-13)21-23(18(14)24)19-20-15-10-6-7-11-16(15)25-19/h3-12,17,21H,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJRUUASSXQWJS-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)
![3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4934657.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)

